molecular formula C14H21ClN4O2 B1401871 (R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate CAS No. 1421042-68-3

(R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate

Cat. No.: B1401871
CAS No.: 1421042-68-3
M. Wt: 312.79 g/mol
InChI Key: BYYSPKHMDVCCQI-SNVBAGLBSA-N
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Description

(R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 6-chloropyrimidin-4-ylamino substituent at the 3-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or protease modulators, where the chloro substituent enhances binding affinity through hydrophobic interactions .

Properties

IUPAC Name

tert-butyl (3R)-3-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-5-10(8-19)18-12-7-11(15)16-9-17-12/h7,9-10H,4-6,8H2,1-3H3,(H,16,17,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYSPKHMDVCCQI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate, with the CAS number 1421042-68-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H21ClN4O2C_{14}H_{21}ClN_{4}O_{2}, with a molecular weight of 312.79 g/mol. The compound features a piperidine ring substituted with a chloropyrimidine moiety, which is significant for its biological interactions.

PropertyValue
CAS Number1421042-68-3
Molecular FormulaC14H21ClN4O2
Molecular Weight312.79 g/mol
Purity≥95%

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an antimicrobial agent and its interaction with various biological targets.

Antimicrobial Activity

A study highlighted the antimicrobial properties of pyrimidine derivatives, indicating that compounds similar to this compound exhibit significant antibacterial effects against various strains of bacteria, including Mycobacterium tuberculosis . The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 2 to 16 µg/mL, showcasing their potency against resistant strains.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes. For instance, piperidine derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections . The structure of this compound may enhance these inhibitory effects due to the electron-withdrawing nature of the chloropyrimidine group.

Case Studies and Research Findings

  • Antituberculosis Activity :
    • A comparative study demonstrated that derivatives containing the piperidine structure exhibited superior antituberculosis activity compared to other nitrogen-containing heterocycles. This finding suggests that structural modifications can significantly influence biological activity .
  • Antiviral Potential :
    • Preliminary screenings against HIV strains revealed that piperidine-substituted compounds could inhibit viral replication effectively. The selectivity index (SI) for these compounds was promising, indicating a favorable therapeutic window .
  • Cytotoxicity Assessments :
    • In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that while some derivatives showed cytotoxic properties, others maintained low toxicity levels, suggesting potential for further development as anticancer agents .

Scientific Research Applications

Medicinal Chemistry

(R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets involved in various diseases.

Potential Therapeutic Areas :

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation .
  • Antiviral Properties : The chloropyrimidine component may enhance activity against viral infections by interfering with viral replication mechanisms .

Biological Studies

The compound is used in biological assays to evaluate its pharmacological effects. Studies have shown that it can modulate enzyme activities and receptor interactions, which are crucial for understanding its mechanism of action.

Case Studies :

  • Enzyme Inhibition Assays : In vitro studies demonstrated that this compound inhibits specific kinases implicated in cancer signaling pathways, leading to reduced cell viability in cancer cell lines .
  • Receptor Binding Studies : Binding affinity studies revealed that this compound interacts with certain G-protein coupled receptors (GPCRs), suggesting a role in modulating neurotransmission and potential applications in neuropharmacology .
Activity TypeAssay TypeResult
AnticancerCell Viability AssayInhibition of growth
AntiviralViral Replication AssayReduced viral load
Enzyme InhibitionKinase AssaySignificant inhibition
Receptor BindingGPCR Binding AssayHigh binding affinity

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 6-chloropyrimidine moiety undergoes SNAr with nucleophiles such as amines, thiols, or alkoxides. Steric and electronic factors influence regioselectivity.

Key Findings:

  • Amine Substitution : Reaction with (S)-tert-butyl 3-aminopiperidine-1-carboxylate in N-methylpyrrolidone (NMP) at 135°C yielded the target compound in 64% yield after silica gel chromatography .

  • Vinylation : Using potassium vinyltrifluoroborate under palladium catalysis produced a vinyl-substituted analog (61% yield) .

Boc Deprotection and Downstream Modifications

The Boc group is cleaved under acidic conditions (HCl/EtOAc), generating the free piperidine amine, which can participate in:

  • Reductive Amination : Hydrogenation of vinyl intermediates (e.g., 2122 ) using Pd/C under H₂ afforded ethyl-substituted derivatives .

  • Cross-Coupling Reactions : The deprotected amine serves as a handle for further functionalization (e.g., amide bond formation) .

Table 2: Post-Deprotection Reactions

ReactionProductConditionsYieldReference
Hydrogenation 5-Ethylpyrimidine derivativeH₂, Pd/C, EtOH, rt, 16 h95%
Amide Coupling Pyrimidine-piperidine conjugatesEDCl, HOBt, DMF, rt, 12 h78%

Stereochemical Considerations

The (R)-configuration at the piperidine 3-position is critical for target engagement. Enantiopure synthesis routes using chiral Boc-piperidine intermediates ensure high enantiomeric excess (>99%) .

Stability and Handling

  • Storage : Stable at −20°C under inert atmosphere.

  • Degradation : Susceptible to hydrolysis under strongly acidic/basic conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Pyrimidine Ring

Substituent Variations

The 6-chloro substitution on the pyrimidine ring distinguishes the target compound from analogs with alternative functional groups. Key comparisons include:

Compound Name Substituent (Pyrimidine Position) Molecular Formula Molecular Weight Key Properties/Applications
(R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate 6-Cl C₁₄H₂₂ClN₅O₂ 339.81 Intermediate for kinase inhibitors
tert-butyl 3-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate 6-Cl, 2-SCH₃ C₁₅H₂₃ClN₄O₂S 358.89 Increased lipophilicity; potential CNS activity
tert-butyl 3-((6-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate (6i) 6-Br (fused pyrimidoindole core) C₂₀H₂₅BrN₆O₂ 467.36 Enhanced π-stacking due to indole moiety
tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate 5-NO₂, 6-N(CH₂Ph)₂ C₂₈H₃₆N₆O₄ 520.63 Electron-withdrawing nitro group; DNA intercalation potential

Key Observations :

  • The 6-chloro group in the target compound balances moderate hydrophobicity and electronic effects, favoring interactions with hydrophobic enzyme pockets .
  • Fused pyrimidoindole systems (e.g., 6i in ) introduce planar aromaticity, enabling π-π stacking with biological targets but increasing molecular weight and synthetic complexity .
Stereochemical Considerations

The (R)-configuration in the target compound contrasts with racemic or (S)-configured analogs. For example, the synthesis of (R)-tert-butyl 3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate () highlights the role of chirality in directing regioselectivity during heterocycle formation .

Purification Techniques
  • Flash Chromatography : Commonly used for analogs with moderate polarity (e.g., 6h in ) .
  • Silica Gel Chromatography with Gradient Elution : Employed for tosylated derivatives () to separate stereoisomers .

Physicochemical Properties

HPLC Retention Behavior
Compound (Reference) Retention Time (min) Mobile Phase Notes
6h (6-chloro analog, ) 12.3 MeCN/H₂O (70:30) Moderate polarity due to Cl substituent
6g (CF₃-substituted, ) 14.7 MeCN/H₂O (70:30) Increased retention from electron-withdrawing CF₃
Methylthio Analog () 16.1 MeOH/DCM (5:95) High lipophilicity from SCH₃ group

Trends :

  • Electron-withdrawing groups (Cl, CF₃) increase polarity and retention in hydrophilic mobile phases.
  • Lipophilic groups (SCH₃, Br) prolong retention in hydrophobic systems.

Preparation Methods

Nucleophilic Substitution Method

Procedure :

  • Base activation : A suspension of tert-butyl 3-aminopiperidine-1-carboxylate (1.0 equiv) and NaH (1.2 equiv) in DMF is stirred at 0°C.
  • Electrophilic substitution : 6-Chloro-4-iodopyrimidine (1.1 equiv) is added, and the mixture is heated to 60°C for 12 hours.
  • Workup : Quenched with methanol, extracted with ethyl acetate, and purified via silica gel chromatography.

Key Data :

Parameter Value Source
Yield 62–75%
Solvent DMF
Catalyst/Base NaH
Purification Column chromatography

Palladium-Catalyzed Coupling (Adapted from Similar Systems)

Procedure :

  • Cross-coupling : A mixture of tert-butyl 3-bromopiperidine-1-carboxylate (1.0 equiv), 6-chloropyrimidin-4-amine (1.2 equiv), Pd(dtbpf)Cl₂ (0.05 equiv), and K₃PO₄ (2.5 equiv) in dioxane/water (10:1) is heated at 90°C for 2 hours.
  • Isolation : Extracted with ethyl acetate, dried over Na₂SO₄, and concentrated.

Key Data :

Parameter Value Source
Yield ~70% (estimated)
Catalyst Pd(dtbpf)Cl₂
Ligand Bis(di-tert-butylphosphine)

Stereochemical Control

  • Chiral resolution : Use of chiral HPLC or diastereomeric salt formation to isolate the (R)-enantiomer.
  • Asymmetric catalysis : Employment of chiral ligands (e.g., BINAP) in palladium-mediated couplings to induce enantioselectivity.

Critical Analysis of Methods

Summary of Optimized Conditions

Method Advantages Limitations
Nucleophilic Substitution Cost-effective, scalable Moderate enantiopurity
Palladium Catalysis High regioselectivity Expensive catalysts

Q & A

Basic: What synthetic methodologies are recommended for preparing (R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a piperidine derivative with a 6-chloropyrimidine moiety. Key steps include:

  • Amine Activation : Use of coupling agents like DMAP (4-dimethylaminopyridine) and triethylamine (TEA) in dichloromethane (DCM) at 0–20°C to facilitate nucleophilic substitution between the piperidine amine and 6-chloropyrimidine .
  • Steric Protection : The tert-butyl group on the piperidine ring acts as a protecting group, which can be selectively removed post-synthesis under acidic conditions .
  • Yield Optimization : Control reaction temperature (e.g., 0°C for exothermic steps) and stoichiometric ratios (e.g., 1.2 equivalents of 6-chloropyrimidine to amine) to minimize side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify key signals: tert-butyl protons (δ ~1.4 ppm), piperidine ring protons (δ 3.0–4.0 ppm), and pyrimidine aromatic protons (δ 8.0–8.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve stereochemistry at the (R)-configured chiral center .
  • X-ray Crystallography :
    • Use SHELX programs (e.g., SHELXL) for refinement. Critical to confirm the tert-butyl group’s orientation and hydrogen bonding between the pyrimidine and piperidine moieties .

Basic: What safety protocols are critical during synthesis and handling?

Answer:

  • Protective Equipment : Respiratory protection (N95 masks), nitrile gloves, and safety goggles to prevent inhalation or dermal contact with light-yellow solid particulates .
  • Fire Safety : Use CO₂ or dry chemical extinguishers; avoid water due to potential reactivity with tert-butyl groups .
  • Waste Disposal : Segregate halogenated waste (from chloropyrimidine) and neutralize acidic byproducts before disposal .

Advanced: How do solvent polarity and catalyst choice influence stereochemical outcomes during synthesis?

Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring (R)-isomer retention. Non-polar solvents (e.g., toluene) may lead to racemization .
  • Catalyst Screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can enhance enantiomeric excess (ee). For example, 10 mol% catalyst loading improved ee from 75% to 92% in analogous piperidine derivatives .

Advanced: How can contradictions between crystallographic data and computational models be resolved?

Answer:

  • Data Reconciliation :
    • Refine X-ray data using SHELXL’s TWIN/BASF commands to address twinning or disorder .
    • Compare DFT-calculated bond lengths/angles (e.g., at B3LYP/6-31G* level) with experimental values. Discrepancies >0.05 Å suggest model inaccuracies .
  • Case Study : A related compound showed a 0.1 Å deviation in the piperidine ring’s C-N bond, resolved by adjusting torsion constraints in refinement .

Advanced: How does the 6-chloropyrimidinyl group’s electronic nature influence reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Effect : The chlorine atom activates the pyrimidine ring toward nucleophilic aromatic substitution (SNAr) but deactivates it in Suzuki-Miyaura coupling.
  • Reactivity Optimization :
    • SNAr : Use Pd(OAc)₂/Xantphos in DMF at 100°C for Buchwald-Hartwig amination (yield: 85%) .
    • Suzuki Coupling : Requires electron-donating substituents; the 6-chloro group necessitates higher Pd catalyst loading (5 mol%) .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Kinase Inhibition Assays :
    • Use ADP-Glo™ Kinase Assay to measure inhibition of kinases (e.g., JAK2) due to the pyrimidine scaffold’s ATP-binding affinity .
  • Cellular Uptake Studies :
    • Fluorescent tagging (e.g., BODIPY) on the piperidine nitrogen to track intracellular localization via confocal microscopy .
  • Metabolic Stability :
    • Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS. Tert-butyl groups typically enhance metabolic stability by ~30% compared to methyl analogs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate

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